molecular formula C15H13NO5 B14246648 1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one CAS No. 473789-93-4

1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one

Cat. No.: B14246648
CAS No.: 473789-93-4
M. Wt: 287.27 g/mol
InChI Key: YLFVPDGRBSJCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one is an organic compound with a complex structure that includes hydroxy, methoxy, and nitro functional groups attached to a phenyl ring, along with a phenylethanone moiety

Preparation Methods

The synthesis of 1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to a phenyl ring.

    Methoxylation: Addition of a methoxy group to the aromatic ring.

    Hydroxylation: Introduction of a hydroxy group.

    Formation of the phenylethanone moiety: This can be achieved through Friedel-Crafts acylation or other suitable methods.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide .

Scientific Research Applications

1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

These comparisons highlight the unique combination of functional groups in 1-(3-Hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethan-1-one, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

473789-93-4

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

1-(3-hydroxy-4-methoxy-5-nitrophenyl)-2-phenylethanone

InChI

InChI=1S/C15H13NO5/c1-21-15-12(16(19)20)8-11(9-14(15)18)13(17)7-10-5-3-2-4-6-10/h2-6,8-9,18H,7H2,1H3

InChI Key

YLFVPDGRBSJCLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1O)C(=O)CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.